AraCTP
Description
Significance of Nucleoside Analogs in Biochemical Therapeutics
Nucleoside analogs represent a cornerstone in the field of biochemical therapeutics, particularly in the management of cancer and viral diseases. ontosight.aiontosight.ai These synthetic compounds are structurally similar to naturally occurring nucleosides, the fundamental building blocks of DNA and RNA. ontosight.aiwikipedia.org This mimicry allows them to be recognized and processed by cellular enzymes involved in nucleic acid synthesis. However, subtle modifications in their sugar or base components prevent them from functioning like their natural counterparts. ontosight.ai
Once incorporated into a growing DNA or RNA strand, these analogs can terminate the chain elongation process, a critical step for the replication of both cancer cells and viruses. wikipedia.org Their mechanism of action often involves competitive inhibition of polymerases, the enzymes responsible for building DNA and RNA strands. encyclopedia.pub By interfering with DNA synthesis, nucleoside analogs can halt the proliferation of rapidly dividing cells, which is a hallmark of cancer. ontosight.aiontosight.ai This targeted approach has made them indispensable in various chemotherapeutic regimens. tandfonline.com
Overview of Cytarabine (B982) Triphosphate as a Central Active Metabolite
Cytarabine, also known as arabinosylcytosine (Ara-C), is a powerful nucleoside analog used extensively in oncology. nih.govpatsnap.com However, cytarabine itself is a prodrug, meaning it is inactive upon administration and must be converted into its therapeutically active form within the target cell. patsnap.com This intracellular transformation is a critical step in its mechanism of action.
Through a series of enzymatic phosphorylation steps, cytarabine is converted into its active metabolite, cytarabine triphosphate (ara-CTP). patsnap.comdrugbank.com It is this triphosphate form that is the central molecule responsible for the drug's cytotoxic effects. nih.govmedchemexpress.com Ara-CTP directly interferes with DNA synthesis, making it highly effective against rapidly proliferating malignant cells, particularly in various forms of leukemia. patsnap.comdrugbank.com The intracellular concentration and retention of ara-CTP are considered critical determinants of the therapeutic response to cytarabine treatment. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
13191-15-6 |
|---|---|
Molecular Formula |
C9H16N3O14P3 |
Molecular Weight |
483.16 g/mol |
IUPAC Name |
[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 |
InChI Key |
PCDQPRRSZKQHHS-CCXZUQQUSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Synonyms |
Ara CTP Ara-CTP Arabinofuranosylcytosine Triphosphate Arabinosylcytosine Triphosphate Cytarabine Triphosphate Cytosine Arabinoside Triphosphate Triphosphate, Arabinofuranosylcytosine Triphosphate, Arabinosylcytosine Triphosphate, Cytarabine Triphosphate, Cytosine Arabinoside |
Origin of Product |
United States |
Intracellular Biotransformation and Metabolic Dynamics of Cytarabine Triphosphate
Cellular Uptake Mechanisms of Cytarabine (B982) and Precursors
As a hydrophilic molecule, cytarabine cannot freely diffuse across the cell membrane and relies on specialized protein transporters to enter the cell. nih.gov The efficiency of this uptake is a crucial first step in its activation and subsequent therapeutic action.
Role of Nucleoside Transporters (e.g., hENT1, hCNT3)
The primary mechanism for cytarabine's entry into cells is through facilitated diffusion and active transport mediated by nucleoside transporters. nih.govnih.gov The human equilibrative nucleoside transporter 1 (hENT1), a member of the solute carrier family 29 (SLC29A1), is responsible for a significant portion, estimated at 80%, of cytarabine influx into leukemic blast cells. nih.govcu.edu.eg Studies have demonstrated a correlation between hENT1 mRNA expression levels and in vitro sensitivity to cytarabine, highlighting its pivotal role in the drug's cytotoxicity. nih.gov
Another key transporter is the human concentrative nucleoside transporter 3 (hCNT3), encoded by the SLC28A3 gene. nih.govnih.gov Unlike the bidirectional transport of hENTs which depends on concentration gradients, hCNTs mediate unidirectional transport of nucleosides into the cell. wjgnet.com Several studies have implicated hCNT3 in cytarabine's cytotoxic effects and in mechanisms of resistance. nih.gov
Alternative Transport Pathways
While hENT1 and hCNT3 are the major players, other transporters also contribute to cytarabine uptake. The human equilibrative nucleoside transporter 2 (hENT2) and human concentrative nucleoside transporter 1 (hCNT1) have been shown to mediate the uptake of cytarabine and other nucleoside analogs. nih.govwjgnet.com Additionally, transmembrane proteins such as ABCC10 (MRP7) and ABCC11 (MRP8) have been identified as regulators of cytarabine uptake. nih.gov In certain situations, such as with high-dose administration, passive diffusion may also play a role in cytarabine's entry into cells. nih.gov The involvement of an unknown NBMPR-sensitive transporter has also been suggested, which could impact the pharmacokinetic properties of cytarabine. nih.gov
Enzymatic Phosphorylation Pathway to Cytarabine Triphosphate
Once inside the cell, cytarabine must be converted into its active triphosphate form, ara-CTP, through a sequential three-step phosphorylation process. nih.govpatsnap.com This enzymatic cascade is essential for the drug's ability to interfere with DNA synthesis and induce cell death. nih.govpatsnap.com
Deoxycytidine Kinase (dCK)-Mediated Monophosphorylation as a Rate-Limiting Step
The initial and most critical step in the activation of cytarabine is its phosphorylation to cytarabine monophosphate (ara-CMP). nih.govnih.gov This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK). nih.govnih.gov The activity of dCK is considered the rate-limiting step in the entire metabolic pathway leading to ara-CTP formation. nih.govnih.govresearchgate.net The intracellular concentration of ara-CTP is directly proportional to the cellular level of dCK, underscoring the enzyme's pivotal role in cytarabine activation. nih.gov Deoxycytidine triphosphate (dCTP), a natural substrate of dCK, acts as a potent feedback inhibitor of the enzyme. nih.gov
Cytidine (B196190) Monophosphate Kinase 1 (CMPK1)-Mediated Diphosphorylation
Following the initial phosphorylation, ara-CMP is further phosphorylated to cytarabine diphosphate (B83284) (ara-CDP). nih.gov This second phosphorylation step is mediated by the enzyme cytidine monophosphate kinase 1 (CMPK1), also known as UMP/CMP kinase. nih.govnih.gov CMPK1 catalyzes the transfer of a phosphate (B84403) group from ATP to CMP, UMP, or dCMP, to form the corresponding diphosphate nucleotide. nih.gov
Nucleoside Diphosphate Kinase (NDPK)-Mediated Triphosphorylation
The final step in the activation cascade is the conversion of ara-CDP to the active cytotoxic metabolite, cytarabine triphosphate (ara-CTP). nih.gov This reaction is catalyzed by a group of enzymes known as nucleoside diphosphate kinases (NDPKs). nih.govnih.gov NDPKs are responsible for transferring the terminal phosphate group from a nucleoside triphosphate, most commonly ATP, to a nucleoside diphosphate. nih.gov The resulting ara-CTP can then be incorporated into DNA, leading to the inhibition of DNA synthesis and ultimately, cell death. patsnap.comdrugbank.com
Interactive Data Table: Key Enzymes in Cytarabine Phosphorylation
| Enzyme | Abbreviation | Step in Pathway | Substrate | Product | Significance |
|---|---|---|---|---|---|
| Deoxycytidine Kinase | dCK | Monophosphorylation | Cytarabine | Cytarabine Monophosphate (ara-CMP) | Rate-limiting step in cytarabine activation. nih.govnih.gov |
| Cytidine Monophosphate Kinase 1 | CMPK1 | Diphosphorylation | Cytarabine Monophosphate (ara-CMP) | Cytarabine Diphosphate (ara-CDP) | Essential for the second phosphorylation step. nih.gov |
Catabolic Pathways and Inactivation of Cytarabine and its Metabolites
Once cytarabine enters the cell and undergoes phosphorylation, several enzymes can act on the parent drug or its phosphorylated metabolites to inactivate them, thereby reducing the potential for cytotoxic activity. These catabolic pathways are critical determinants of drug resistance.
Cytidine Deaminase (CDA)-Mediated Deamination
Cytidine deaminase (CDA) is a primary enzyme responsible for the catabolism of cytarabine. nih.govphysiology.org It catalyzes the hydrolytic deamination of cytarabine (ara-C), converting it into the non-toxic metabolite 1-β-D-arabinofuranosyluracil (uracil arabinoside, ara-U). physiology.orgnih.gov This conversion renders the drug inactive, as ara-U cannot be phosphorylated to the active triphosphate form. nih.gov
CDA is found in high concentrations in the liver, spleen, and kidneys, contributing to the rapid systemic clearance and short plasma half-life of cytarabine. nih.govphysiology.org Its activity is also present in plasma and various tissues, but is notably low in the central nervous system. nih.gov Within cancer cells, the level of CDA activity is a crucial factor in determining sensitivity to cytarabine. High levels of CDA expression and activity have been strongly associated with intrinsic and acquired resistance in both leukemia and solid tumor-derived carcinoma cells. nih.govnih.gov In fact, the enzymatic balance, often expressed as the ratio of the activating enzyme deoxycytidine kinase (dCK) to CDA, varies significantly among different types of cancer and can predict cellular response. nih.gov
The clinical relevance of CDA activity is underscored by studies on its polymorphic nature. Variations in the CDA gene can lead to different enzyme activity levels among individuals, which has been linked to both treatment efficacy and toxicity.
Table 1: Impact of Cytidine Deaminase (CDA) Phenotype on Clinical Parameters
Based on a prospective study of patients with hematological malignancies treated with cytarabine or azacitidine, CDA activity levels can categorize patients and correlate with clinical outcomes. wikipedia.org
| CDA Phenotype | Relative CDA Activity | Observed Clinical Outcome with Cytarabine/Azacitidine |
|---|---|---|
| Poor Metabolizer (PM) | Low (<2.0 U/mg) | Associated with severe toxicities, including toxic deaths, due to reduced drug clearance. wikipedia.org |
| Normal Metabolizer | Normal (e.g., ~3.7 +/- 2.8 U/mg) | Standard efficacy and toxicity profile. wikipedia.org |
| Ultra-Rapid Metabolizer (UM) | High (>6.0 U/mg) | Associated with poor treatment efficacy due to rapid inactivation of the drug. wikipedia.org |
Deoxycytidylate Deaminase (DCMD/DCTD)-Mediated Deamination
Another deamination pathway involves deoxycytidylate deaminase, also known as dCMP deaminase (DCMD or DCTD). Unlike CDA, which acts on the nucleoside (cytarabine), DCMD acts on the monophosphorylated metabolite, cytarabine monophosphate (ara-CMP). nih.govresearchgate.net This enzyme converts ara-CMP into arabinosyl-uracil-monophosphate (ara-UMP), which is an inactive metabolite. nih.gov This action effectively removes ara-CMP from the anabolic pathway, preventing its subsequent phosphorylation to the active ara-CTP. The role of DCMD has been noted as a crucial component of cytarabine metabolism, particularly in certain types of leukemia such as T-lymphoblastic leukemia. nih.gov
5′-Nucleotidase (NT5C2)-Mediated Dephosphorylation
Dephosphorylation represents a direct reversal of the initial activating step of cytarabine metabolism. Cytosolic 5′-nucleotidase II (NT5C2, also known as cN-II) is a key enzyme in this process. nih.gov It catalyzes the dephosphorylation of ara-CMP back to the parent nucleoside, cytarabine (ara-C). nih.gov This action reduces the intracellular pool of ara-CMP available for conversion to ara-CTP, thus contributing to drug resistance. nih.gov NT5C2 is involved in the normal cellular process of breaking down nucleoside monophosphates before they are exported from the cell. nih.gov Elevated expression or activity of NT5C2 has been implicated in resistance to cytarabine, and genetic variations in the NT5C2 gene may influence its expression and, consequently, cellular response to treatment. nih.govreactome.org
Other Metabolic Enzymes (e.g., Pyrophosphatase)
While CDA and NT5C2 are major players in cytarabine inactivation, other enzymes also contribute. The enzyme SAMHD1 (SAM domain and HD domain-containing protein 1) has been identified as a critical factor that limits cytarabine's efficacy. SAMHD1 possesses deoxynucleoside triphosphate (dNTP) triphosphohydrolase activity, a type of pyrophosphatase function. nih.gov It directly hydrolyzes the active metabolite, cytarabine triphosphate (ara-CTP), into cytarabine monophosphate (ara-CMP) and inorganic pyrophosphate. nih.gov This detoxification step directly reduces the concentration of the active drug at its site of action. Consequently, high levels of SAMHD1 activity in cancer cells can create a significant barrier to cytarabine's effectiveness. nih.gov
Regulation of Intracellular Cytarabine Triphosphate Levels
The ultimate cytotoxic potential of cytarabine is determined by the intracellular concentration and retention of ara-CTP. This level is not governed by a single enzyme but by a complex and dynamic equilibrium between the activities of activating and inactivating enzymes.
A critical determinant of ara-CTP accumulation is the relative expression of the primary activating enzyme, deoxycytidine kinase (dCK), and the primary dephosphorylating enzyme, NT5C2. A high dCK/NT5C2 ratio favors the net production of ara-CMP and its subsequent conversion to ara-CTP, leading to higher drug sensitivity. Conversely, a low ratio favors the dephosphorylation of ara-CMP back to ara-C, reducing ara-CTP levels and promoting resistance. Research has shown a significant correlation between the dCK/NT5C2 transcript level ratio and the amount of ara-CTP produced in acute myeloid leukemia (AML) cells. nih.gov
Table 2: Correlation of Enzyme Expression Ratio with Ara-CTP Production
The ratio of activating to inactivating enzymes is a key predictor of the intracellular accumulation of active cytarabine triphosphate. nih.gov
| Enzyme Ratio | Significance | Impact on Intracellular Ara-CTP |
|---|---|---|
| High dCK / NT5C2 (cN-II) Ratio | Indicates a metabolic shift towards phosphorylation. | Significantly correlates with higher intracellular production of ara-CTP. nih.gov |
| Low dCK / NT5C2 (cN-II) Ratio | Indicates a metabolic shift towards dephosphorylation. | Correlates with lower intracellular production of ara-CTP, contributing to resistance. |
Furthermore, the intracellular pools of natural deoxynucleotides play a crucial regulatory role. Deoxycytidine triphosphate (dCTP), the natural counterpart to ara-CTP, acts as a competitive inhibitor for the incorporation of ara-CTP into DNA. nih.govmdpi.com High intracellular levels of dCTP can therefore lead to cytarabine resistance by outcompeting the drug metabolite for DNA polymerase. nih.gov Additionally, dCTP exerts feedback inhibition on the activating enzyme dCK, reducing the initial phosphorylation of cytarabine and thus limiting the formation of ara-CTP. nih.govmdpi.com The intracellular dCTP/ara-CTP ratio is therefore considered a critical factor in determining the cytotoxic action of cytarabine. mdpi.com
The size of the dCTP pool is itself regulated by enzymes such as ribonucleotide reductase (RNR), which catalyzes the conversion of ribonucleotides to deoxyribonucleotides. nih.govnih.gov Altering the activity of RNR can thus indirectly affect cytarabine's efficacy by modulating dCTP levels.
Table 3: The Intracellular dCTP/ara-CTP Ratio as a Determinant of Cytotoxicity
The competitive balance between the natural nucleotide (dCTP) and the drug metabolite (ara-CTP) is a key factor in drug efficacy. mdpi.com
| Ratio | Mechanism | Consequence for Cytarabine Action |
|---|---|---|
| Low dCTP / ara-CTP Ratio | Less competition from endogenous dCTP for DNA polymerase. Reduced feedback inhibition of dCK. | Favors incorporation of ara-CTP into DNA, leading to higher cytotoxicity. mdpi.com |
| High dCTP / ara-CTP Ratio | Increased competition from endogenous dCTP at DNA polymerase. Increased feedback inhibition of dCK. | Hinders incorporation of ara-CTP into DNA, leading to lower cytotoxicity and drug resistance. nih.govmdpi.com |
Molecular Mechanisms of Action of Cytarabine Triphosphate
Competitive Inhibition of DNA Polymerases
Ara-CTP acts as a competitive inhibitor of DNA polymerases, the enzymes responsible for DNA replication and repair. nih.govontosight.aimedchemexpress.com It structurally resembles the natural nucleoside deoxycytidine triphosphate (dCTP), allowing it to compete for the active site of these enzymes. researchgate.netmdpi.com
Interaction with DNA Polymerase Alpha
Cytarabine (B982) triphosphate is a potent inhibitor of DNA polymerase alpha, an enzyme crucial for initiating DNA replication. researchgate.netdrugbank.comopenaccessgovernment.org By competing with dCTP, ara-CTP hinders the ability of DNA polymerase alpha to synthesize new DNA strands. researchgate.net Studies have shown that DNA polymerase alpha is more sensitive to inhibition by ara-CTP compared to DNA polymerase beta. nih.gov The inhibitory constant (Ki) of ara-CTP for DNA polymerase alpha is significantly lower than that for DNA polymerase beta, indicating a stronger inhibitory effect on the former. nih.gov
Competitive Dynamics with Deoxycytidine Triphosphate (dCTP)
The effectiveness of ara-CTP as a competitive inhibitor is highly dependent on the intracellular concentration of its natural counterpart, dCTP. nih.govnih.gov High levels of dCTP can outcompete ara-CTP for binding to DNA polymerases, thereby reducing the drug's efficacy and leading to resistance. nih.govnih.gov Conversely, lower levels of dCTP enhance the inhibitory action of ara-CTP. nih.gov The Michaelis-Menten constant (Km) of ara-CTP and dCTP for DNA polymerase are in a similar range, which allows ara-CTP to act as a weak competitive inhibitor. nih.govmdpi.com
Incorporation into Nucleic Acid Structures
Beyond competitive inhibition, a significant mechanism of cytarabine triphosphate's cytotoxicity is its direct incorporation into DNA. nih.govdrugbank.com
DNA Strand Incorporation and Chain Termination
DNA polymerases can mistakenly incorporate ara-CTP into the growing DNA strand instead of dCTP. patsnap.compatsnap.comfrontiersin.org The presence of the arabinose sugar in ara-CTP, with its unique stereochemistry, creates a structural distortion in the DNA helix. patsnap.commdpi.com This alteration hinders the formation of the phosphodiester bond with the next incoming nucleotide, effectively leading to the termination of DNA chain elongation. ontosight.aipatsnap.commdpi.com3jpharmainc.com This premature termination of DNA synthesis is a primary cause of cell death. nih.gov
Inhibition of Deoxyribonucleotide and Ribonucleotide Biosynthesis Enzymes
Cytarabine triphosphate's impact extends beyond direct interaction with DNA and RNA, as it also influences the enzymes responsible for synthesizing the building blocks of these nucleic acids.
Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. scispace.com Cytarabine triphosphate (ara-CTP) has been shown to indirectly inhibit RNR. wikipedia.org This inhibition is not a direct interaction with the enzyme itself but is rather a consequence of the modulation of cellular nucleotide pools. Specifically, the accumulation of ara-CTP and its competition with natural deoxyribonucleotides can lead to feedback inhibition of RNR activity. Furthermore, some studies suggest that other agents that directly inhibit RNR can synergize with cytarabine, enhancing its efficacy by further depleting the deoxyribonucleotide pools that compete with ara-CTP. nih.govembopress.orgnih.govresearchgate.net
Besides its indirect effect on ribonucleotide reductase, cytarabine's metabolic pathway involves and is influenced by other key enzymes in nucleotide metabolism. For instance, CTP synthetase, which converts uridine (B1682114) triphosphate (UTP) to CTP, is a crucial enzyme in pyrimidine (B1678525) biosynthesis. biorxiv.orgnih.gov Inhibition of CTP synthetase has been shown to deplete the cellular pools of CTP and subsequently dCTP. nih.gov This depletion can enhance the activity of cytarabine by reducing the competition for its active metabolite, ara-CTP, to be incorporated into DNA. nih.gov
Modulation of Cellular Nucleotide Pools
A key aspect of cytarabine triphosphate's mechanism of action is its profound effect on the balance of cellular nucleotides, which has significant downstream consequences for DNA synthesis and cell viability.
The biological activity of cytarabine is critically dependent on the intracellular concentrations of its active form, ara-CTP, relative to the endogenous pools of deoxycytidine triphosphate (dCTP) and cytidine (B196190) triphosphate (CTP). nih.govmdpi.com Ara-CTP directly competes with dCTP for incorporation into the DNA strand by DNA polymerase. ontosight.aimdpi.com Therefore, high intracellular levels of dCTP can lead to resistance to cytarabine by outcompeting ara-CTP. nih.gov Conversely, a lower dCTP pool enhances the incorporation of ara-CTP and its cytotoxic effect. nih.gov Similarly, ara-CTP competes to a lesser extent with CTP for incorporation into RNA. nih.gov Studies have shown that high-dose cytarabine treatment can lead to a significant decrease in the intracellular pools of both CTP and dCTP, further potentiating its own activity. mdpi.comresearchgate.net
| Nucleotide | Effect of High-Dose Cytarabine Treatment | Implication for Cytarabine Action |
| dCTP | Decrease | Reduced competition for ara-CTP, enhancing its incorporation into DNA. |
| CTP | Decrease | Reduced competition for ara-CTP for incorporation into RNA and potential disruption of RNA metabolism. |
This table summarizes the general impact of high-dose cytarabine on dCTP and CTP pools and the resulting consequences for its mechanism of action.
Deoxycytidine kinase (dCK) is the rate-limiting enzyme responsible for the initial phosphorylation of cytarabine to its monophosphate form, a crucial step in its activation pathway. nih.govnih.goviiarjournals.org The activity of dCK is subject to feedback inhibition by dCTP. mdpi.comresearchgate.net When intracellular dCTP levels are high, dCK activity is suppressed, leading to reduced phosphorylation of cytarabine and consequently lower levels of the active ara-CTP. nih.gov This represents a significant mechanism of resistance to the drug. Conversely, therapeutic strategies that lower the intracellular dCTP pool can enhance dCK activity, leading to increased formation of ara-CTP and greater sensitivity to cytarabine. scispace.com
Impact on Nucleic Acid Synthesis and Repair Pathways
Disruption of DNA Replication
The incorporation of cytarabine (B982) triphosphate into DNA is a central aspect of its mechanism of action, leading to significant disruption of the DNA replication process. This interference is highly specific to the phase of the cell cycle in which DNA is synthesized.
The cytotoxic activity of cytarabine triphosphate is predominantly cell cycle-specific, targeting cells that are actively undergoing DNA synthesis during the S-phase. medscape.comdrugbank.compfizer.com By mimicking dCTP, ara-CTP is incorporated into the elongating DNA strand by DNA polymerases. patsnap.com However, the presence of the arabinose sugar in its structure, instead of deoxyribose, creates a steric hindrance that impedes the rotation of the molecule within the DNA helix. nih.gov This structural anomaly leads to the termination of DNA chain elongation, effectively halting DNA synthesis. patsnap.compatsnap.com
This direct interference with DNA replication makes rapidly dividing cells, such as cancer cells, particularly vulnerable to the effects of cytarabine. nih.gov In addition to its primary action within the S-phase, under certain conditions, cytarabine can also block the progression of cells from the G1 phase to the S-phase, further preventing the initiation of DNA replication. medscape.compfizer.comnih.gov The efficacy of cytarabine is therefore intrinsically linked to the duration of exposure, needing to be present for a time equivalent to one cell cycle to effectively inhibit tumor cell replication. nih.gov
During lagging strand DNA synthesis, DNA is replicated in short segments known as Okazaki fragments. Cytarabine triphosphate has been shown to have a pronounced effect on the processing of these fragments. oup.comresearchgate.net While it does not cause immediate chain termination, the incorporation of ara-CTP into Okazaki fragments inhibits their extension by DNA polymerase α. oup.comresearchgate.net
Research using model Okazaki fragments has demonstrated that the substitution of deoxycytidine with cytarabine significantly destabilizes the DNA:DNA duplex portion of the fragment. nih.gov This destabilization is a key factor in the inhibition of lagging strand synthesis. nih.gov The structural distortion introduced by the incorporated cytarabine appears to hinder the completion of the chain elongation process. oup.com
| Model Okazaki Fragment | Melting Temperature (Tm) | Change in Free Energy (ΔΔG at 37°C) |
|---|---|---|
| Standard Okazaki Fragment ([OKA]) | 46.8°C | N/A |
| Cytarabine-Substituted Okazaki Fragment ([ARAC]) | 42.4°C | ~2 kcal/mol less favorable |
Interference with DNA Repair Mechanisms
Beyond its impact on DNA replication, cytarabine triphosphate also interferes with the cell's ability to repair DNA damage, further contributing to its cytotoxic effects.
Cytarabine triphosphate is a known inhibitor of DNA polymerases, including those involved in DNA repair. patsnap.comnih.gov Specifically, it has been shown to inhibit the activity of DNA polymerase beta (pol β), a key enzyme in the base excision repair (BER) pathway. drugbank.com The incorporation of ara-CTP into DNA during repair processes can lead to the termination of the repair synthesis, leaving behind unrepaired DNA lesions. drugbank.com This inhibition of DNA repair can potentiate the DNA damage caused by both endogenous and exogenous agents.
| DNA Polymerase | Role | Effect of Cytarabine Triphosphate |
|---|---|---|
| DNA Polymerase α | DNA Replication (Lagging Strand) | Inhibition of Okazaki fragment extension |
| DNA Polymerase β | Base Excision Repair | Inhibition of DNA repair synthesis |
| DNA Polymerase ε | DNA Replication (Leading Strand) | Inhibition of primer extension |
| DNA Polymerase δ | DNA Replication (Lagging Strand) | Inhibition of primer extension |
The influence of cytarabine triphosphate on the DNA non-homologous end joining (NHEJ) pathway, a major route for repairing DNA double-strand breaks (DSBs), is complex. Some evidence suggests that the cellular effects of ara-CTP may be linked to the inhibition of this pathway. For instance, the blockage of memory consolidation in murine models by ara-CTP has been proposed to be a result of inhibiting the DNA non-homologous end joining pathway. wikipedia.org
However, other studies indicate that in certain cellular contexts, such as in cells with specific mutations, the repair of DSBs induced by cytarabine analogs proceeds primarily through homologous recombination (HR) rather than NHEJ. nih.gov Furthermore, the upregulation of the alternative non-homologous end joining (Alt-NHEJ) pathway has been observed in some cancers, and targeting this pathway can sensitize leukemic cells to cytarabine. amegroups.org The combination of cytarabine with other agents, such as histone deacetylase inhibitors, can also lead to the downregulation of components within the NHEJ pathway. dovepress.com This suggests that the impact of cytarabine triphosphate on NHEJ may be context-dependent, varying with cell type, genetic background, and the presence of other therapeutic agents.
Molecular Basis of Resistance to Cytarabine Triphosphate
Alterations in Cellular Uptake
The entry of the hydrophilic cytarabine (B982) molecule into the cell is a critical first step for its subsequent activation and cytotoxic activity. This process is mediated by specific protein transporters embedded in the cell membrane. Consequently, any modifications that limit the influx or promote the efflux of cytarabine can significantly contribute to drug resistance.
The cellular uptake of cytarabine is primarily facilitated by nucleoside-specific membrane transport carriers. nih.gov The human equilibrative nucleoside transporter 1 (hENT1), encoded by the SLC29A1 gene, is a major contributor to cytarabine influx in leukemic blast cells. nih.govnih.gov Studies have demonstrated a direct correlation between hENT1 mRNA expression and sensitivity to cytarabine. nih.gov In fact, patients with leukemic cells exhibiting lower hENT1 mRNA levels have shown increased in vitro resistance to the drug. nih.gov This reduced expression curtails the amount of cytarabine that can enter the cell, thereby limiting the substrate available for conversion to its active triphosphate form.
In addition to hENT1, other transporters such as the human concentrative nucleoside transporter 3 (hCNT3) can also mediate the uptake of cytarabine, although hENT1 appears to be a pivotal factor in its cytotoxicity. nih.govnih.gov Mutations in the genes encoding these transporters can also lead to resistance. For instance, a loss-of-function mutation in the SLC29A1 gene has been identified as a cause of cellular resistance to cytarabine. aacrjournals.org
Table 1: Role of Nucleoside Transporters in Cytarabine Uptake and Resistance
| Transporter | Gene | Function in Cytarabine Transport | Mechanism of Resistance | Supporting Evidence |
|---|---|---|---|---|
| hENT1 | SLC29A1 | Major facilitator of cytarabine influx into leukemic cells. nih.gov | Downregulation of mRNA expression leading to reduced protein levels; mutations causing loss of function. nih.govaacrjournals.org | Lower hENT1 mRNA levels in resistant patients; identification of loss-of-function mutations. nih.govaacrjournals.org |
| hCNT3 | SLC28A3 | Contributes to cytarabine uptake. nih.gov | Reduced activity can contribute to decreased intracellular drug accumulation. | Recognized as a transporter for cytarabine. nih.gov |
While reduced uptake is one facet of transport-related resistance, increased efflux of the drug from the cell is another significant mechanism. The ATP-binding cassette (ABC) family of transporters are efflux pumps that actively transport a wide range of substrates, including chemotherapeutic agents, out of the cell. nih.gov Overexpression of certain ABC transporters has been linked to multidrug resistance, including resistance to cytarabine.
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized ABC transporter associated with multidrug resistance. nih.gov Studies have shown that exposure to cytarabine can rapidly induce the expression of P-gp mRNA and protein in both sensitive and resistant cell lines. iiarjournals.orgnih.gov This suggests that even an initial exposure to the drug can trigger a resistance mechanism.
Another important member of this family is the multidrug resistance-associated protein 1 (MRP1 or ABCC1). nih.gov The simultaneous activity of both P-gp and MRP1 has been correlated with in vitro and in vivo resistance in acute myeloid leukemia (AML). ashpublications.orgashpublications.org Furthermore, other ABC transporters like MRP4, MRP5, and MRP8 (ABCC11) have also been implicated in the export of cytarabine and its metabolites from cancer cells. nih.govmdpi.com The high activity of ABCC10 and ABCC11 proteins can cause a significant amount of cytarabine that has entered the cell to be pumped out. nih.gov
Increased Drug Inactivation
The balance between the activation and inactivation of cytarabine is a critical determinant of the intracellular concentration of its active metabolite, ara-CTP. mdpi.com Several enzymes can inactivate cytarabine or its phosphorylated derivatives, and their overexpression can contribute to drug resistance.
Cytidine (B196190) deaminase (CDA) is a key enzyme that catalyzes the deamination of cytarabine to its inactive metabolite, 1-β-D-arabinofuranosyluracil (ara-U). aacrjournals.org High CDA activity is associated with intrinsic resistance to cytarabine, particularly in carcinomas. nih.gov Overexpression of CDA can lead to increased inactivation of cytarabine, thereby reducing the amount of drug available for phosphorylation. nih.gov Genetic variants in the CDA gene can influence its expression and have been associated with variations in cytarabine cytotoxicity. nih.govbohrium.com
In addition to CDA, other enzymes contribute to the inactivation pathway. Deoxycytidylate deaminase (dCMPD) can deaminate ara-CMP, and cytosolic 5'-nucleotidases, such as NT5C2, can dephosphorylate ara-CMP back to cytarabine, opposing the action of dCK. nih.govmdpi.comnih.gov The overexpression of these inactivating enzymes can shift the metabolic balance away from the production of ara-CTP, thus promoting resistance. nih.gov
Overexpression or Enhanced Activity of Cytidine Deaminase
A primary mechanism of cytarabine resistance is the overexpression or enhanced activity of cytidine deaminase (CDA). oup.comfrontiersin.org This enzyme catalyzes the irreversible deamination of cytarabine (ara-C) into its inactive metabolite, 1-β-D-arabinofuranosyluracil (ara-U). mdpi.com Consequently, elevated CDA levels prevent the initial phosphorylation of cytarabine, thereby reducing the intracellular pool of ara-C available for conversion to the active ara-CTP. nih.gov
Studies have demonstrated a clear correlation between high CDA activity and resistance to cytarabine. For instance, carcinoma cell lines exhibit intrinsic resistance to cytarabine, which is associated with significantly higher CDA activity compared to sensitive leukemia cell lines. mdpi.com In acute myeloid leukemia (AML) patients, increased CDA levels have been linked to a higher likelihood of disease recurrence. nih.gov Furthermore, the introduction of the CDA gene into hematopoietic progenitor cells has been shown to confer resistance to cytarabine. ashpublications.org Genetic variations within the CDA gene can also influence its expression and have been associated with variations in cytarabine cytotoxicity. oup.com
| Factor | Mechanism | Consequence | Reference(s) |
| Cytidine Deaminase (CDA) | Catalyzes the deamination of cytarabine (ara-C) to the inactive ara-U. | Reduced intracellular concentration of ara-C available for conversion to active ara-CTP. | mdpi.comnih.govmdpi.com |
| Genetic Variants in CDA | Influence CDA expression levels. | Inter-individual differences in cytarabine sensitivity and toxicity. | oup.com |
Elevated Deoxycytidylate Deaminase Activity
Another enzymatic pathway contributing to cytarabine resistance involves deoxycytidylate deaminase (dCMPD), also known as DCTD. This enzyme acts on the monophosphorylated form of cytarabine, ara-CMP, converting it to the inactive uracil (B121893) arabinoside monophosphate (ara-UMP). nih.govciteab.com While cytidine deaminase acts on the parent drug, dCMPD targets an intermediate in the activation pathway, providing an alternative route for drug inactivation.
The role of dCMPD in cytarabine resistance has been particularly noted in certain types of leukemia. For example, studies have suggested a significant role for dCMPD in the metabolism and inactivation of ara-CMP in T-lymphoblastic leukemia. nih.gov By deaminating ara-CMP, dCMPD effectively diverts the metabolic pathway away from the production of the active ara-CTP, thus diminishing the drug's cytotoxic potential.
Increased 5′-Nucleotidase Expression and Function
Elevated expression and activity of 5′-nucleotidases represent a further mechanism of resistance to cytarabine. Specifically, cytosolic 5′-nucleotidase II (NT5C2) can dephosphorylate ara-CMP back to its parent nucleoside, ara-C. nih.govnih.gov This action reverses the initial and rate-limiting step of cytarabine activation, thereby reducing the net formation of ara-CTP.
Alterations in Target Enzyme and Substrate Pools
Elevated Intracellular Deoxycytidine Triphosphate (dCTP) Pools
The intracellular concentration of deoxycytidine triphosphate (dCTP) plays a critical role in modulating the efficacy of cytarabine triphosphate. Elevated pools of dCTP can induce resistance through two primary mechanisms. Firstly, dCTP directly competes with ara-CTP for incorporation into the nascent DNA strand by DNA polymerases. mdpi.comnih.gov A higher dCTP/ara-CTP ratio favors the incorporation of the natural nucleotide, thereby diminishing the cytotoxic effect of the analog.
Secondly, increased dCTP levels can allosterically inhibit deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation of cytarabine. nih.gov This feedback inhibition reduces the rate of ara-C activation, leading to lower intracellular concentrations of ara-CTP. nih.gov Consequently, malignant cells with a larger intracellular pool of dCTP are often more resistant to cytarabine. nih.gov
Increased DNA Polymerase Levels
The primary molecular target of ara-CTP is DNA polymerase. patsnap.com The incorporation of ara-CTP into DNA by this enzyme leads to chain termination and the inhibition of DNA synthesis. patsnap.com Resistance to cytarabine can arise from alterations in the levels of DNA polymerases. Studies have shown that increased levels of DNA polymerase alpha are associated with shorter disease-free survival in AML patients treated with cytarabine. nih.gov
While the precise mechanism is complex, it is thought that higher levels of DNA polymerase may alter the kinetics of nucleotide incorporation. Even though ara-CTP is an inhibitor, an overabundance of the enzyme could potentially overcome the inhibitory effect, allowing for sufficient DNA synthesis for cell survival. The interaction between ara-CTP and DNA polymerase is competitive with dCTP, and thus, the relative levels of the enzyme, ara-CTP, and dCTP are all critical determinants of drug sensitivity. nih.gov
Enhanced Nucleic Acid Repair Capabilities
The incorporation of ara-CTP into DNA results in replication stress and the formation of DNA lesions, which ultimately trigger cell death. nih.gov Cancer cells can develop resistance by enhancing their DNA repair capacity, allowing them to efficiently remove the cytarabine-induced damage and continue proliferation. nih.govnih.gov Several DNA repair pathways have been implicated in the resistance to cytarabine.
Key DNA Repair Pathways in Cytarabine Resistance:
Homologous Recombination (HR): The stalling of replication forks due to ara-CTP incorporation can lead to double-strand breaks (DSBs). mdpi.com The HR pathway is a major mechanism for the error-free repair of DSBs and is crucial for cell survival following cytarabine-induced damage. nih.gov
Exonucleases (MRE11 and EXO1): The exonucleases MRE11 and EXO1 are involved in the degradation of reversed or stalled replication forks. nih.govharvard.edu This action can serve as a mechanism to remove the ara-C-terminated DNA strand, allowing for the restart of DNA replication and contributing to drug resistance. nih.gov
| Repair Pathway | Key Proteins | Role in Cytarabine Resistance | Reference(s) |
| Nucleotide Excision Repair (NER) | XPC, XPD | Removal of cytarabine-induced DNA lesions. | nih.gov |
| Homologous Recombination (HR) | RAD51 | Repair of double-strand breaks resulting from replication fork collapse. | nih.gov |
| Mismatch Repair (MMR) | MSH2, MSH3 | Modulates cellular response to cytarabine-induced DNA damage. | ashpublications.org |
| Exonuclease Activity | MRE11, EXO1 | Degradation of stalled replication forks to remove incorporated ara-C. | nih.govnih.govharvard.edu |
Role of SAMHD1 in Cytarabine Triphosphate Metabolism and Resistance
Sterile alpha motif and HD domain-containing protein 1 (SAMHD1) has emerged as a critical factor in the development of resistance to cytarabine. biorxiv.orgnih.gov SAMHD1 is a deoxynucleoside triphosphate (dNTP) triphosphohydrolase, an enzyme that plays a crucial role in maintaining the balance of intracellular dNTP pools. nih.gov Its mechanism of action in cytarabine resistance is direct and potent: SAMHD1 recognizes and hydrolyzes ara-CTP, the active form of cytarabine, converting it back to its inactive nucleoside form, cytarabine (ara-C). nih.gov This enzymatic degradation effectively reduces the intracellular concentration of ara-CTP, thereby diminishing its cytotoxic effects which are exerted through the inhibition of DNA synthesis in rapidly dividing cancer cells. nih.gov
Elevated expression of SAMHD1 has been observed in cytarabine-resistant acute myeloid leukemia (AML) patients and is correlated with a poorer prognosis. nih.govnih.gov Studies have demonstrated that the depletion of SAMHD1 in AML cells can restore their sensitivity to cytarabine, highlighting SAMHD1 as a promising therapeutic target. nih.gov The regulation of SAMHD1 expression and activity is complex and involves post-translational modifications. For instance, the protein NONO has been shown to interact with and stabilize SAMHD1 by preventing its ubiquitination and subsequent degradation. nih.govnih.gov This stabilization leads to increased SAMHD1 levels and contributes to cytarabine resistance. nih.govnih.gov Furthermore, the activity of SAMHD1 can be allosterically modulated. For example, inhibitors of ribonucleotide reductase can lead to imbalances in the dNTP pool, which in turn can reduce the ara-CTPase activity of SAMHD1, thereby enhancing the efficacy of cytarabine. nih.gov
Genetic Polymorphisms Associated with Resistance Mechanisms
Genetic variations, particularly single nucleotide polymorphisms (SNPs), in genes involved in the cytarabine metabolic pathway can significantly influence an individual's response to treatment and contribute to resistance. These polymorphisms can alter the expression or activity of key enzymes, leading to variations in the intracellular concentration of ara-CTP.
Several studies have identified SNPs within the SAMHD1 gene that are associated with clinical outcomes in AML patients treated with cytarabine. For instance, in pediatric AML, the SNPs rs1291128, rs1291141, and rs7265241, located in the 3' region of the SAMHD1 gene, have been significantly associated with treatment outcomes. nih.govnih.gov
Beyond SAMHD1, polymorphisms in other genes integral to the cytarabine metabolic pathway have been implicated in treatment resistance and toxicity. These include genes responsible for the activation of cytarabine, such as deoxycytidine kinase (DCK), and those involved in its inactivation, such as cytidine deaminase (CDA) and 5'-nucleotidase (NT5C2). Additionally, variations in the ribonucleotide reductase M1 (RRM1) gene, which influences the intracellular pool of dCTP that competes with ara-CTP, have also been linked to cytarabine efficacy.
The following table summarizes key genetic polymorphisms associated with altered responses to cytarabine triphosphate:
Table 1: Genetic Polymorphisms Associated with Cytarabine Triphosphate Resistance and Clinical Outcomes| Gene | SNP | Associated Outcome | Population Studied |
|---|---|---|---|
| SAMHD1 | rs1291128 | Associated with clinical outcome | Pediatric AML |
| SAMHD1 | rs1291141 | Associated with clinical outcome | Pediatric AML |
| SAMHD1 | rs7265241 | Associated with event-free and overall survival | Pediatric AML |
| DCK | rs2306744 | Higher complete remission rate | Adult AML |
| CDA | rs602950 | Associated with toxicity | General |
| NT5C2 | rs11598702 | Higher hepatotoxicity | Adult AML |
| RRM1 | rs9937 | Associated with induction death | Adult AML |
Molecular Strategies to Overcome Cytarabine Triphosphate Resistance
Biochemical Modulation Approaches
Biochemical modulation aims to enhance the therapeutic index of cytarabine (B982) by manipulating cellular pathways to increase the formation and retention of ara-CTP or to sensitize cancer cells to its cytotoxic effects.
The co-administration of cytarabine with other nucleoside analogues, such as fludarabine (B1672870) and cladribine (B1669150), is a well-established strategy to augment its anti-leukemic activity. These agents can potentiate the phosphorylation of cytarabine to ara-CTP, leading to higher intracellular concentrations of the active metabolite.
Fludarabine, upon conversion to its triphosphate form (F-ara-ATP), is known to increase the intracellular accumulation of ara-CTP. A study in patients with acute myelogenous leukemia (AML) demonstrated that the infusion of fludarabine prior to cytarabine administration increased the rate of ara-CTP accumulation in AML cells by a median of 2.0-fold. nih.gov The area under the curve (AUC) of ara-CTP also saw a significant median increase of 1.8-fold. nih.gov This enhancement is attributed to the F-ara-ATP-mediated increase in deoxycytidine kinase activity, the rate-limiting enzyme in cytarabine activation. nih.gov However, the effectiveness of this combination can be influenced by the underlying mechanism of cytarabine resistance. In some cytarabine-resistant leukemic cell lines with reduced deoxycytidine kinase activity, the potentiation of ara-C cytotoxicity by fludarabine is dependent on the sufficient accumulation of F-ara-ATP. nih.gov
Cladribine, another purine (B94841) analog, also demonstrates a synergistic effect with cytarabine. It has been shown to increase the uptake of cytarabine and the accumulation of ara-CTP in leukemia cells. nih.gov A clinical trial involving children with AML (St. Jude AML97) investigated the combination of cladribine and cytarabine. The study found that intracellular ara-CTP levels significantly increased from day 1 to day 2 of treatment, indicating an enhancement of cytarabine's active metabolite. nih.gov This combination is considered an effective therapy for childhood AML. nih.gov
| Modulating Agent | Cell Type/Patient Population | Observed Effect on ara-CTP | Reference |
|---|---|---|---|
| Fludarabine | AML Patient Blasts | Median 2.0-fold increase in accumulation rate; Median 1.8-fold increase in AUC | nih.gov |
| Cladribine | Childhood AML Patient Blasts | Significant increase in intracellular levels from day 1 to day 2 | nih.gov |
The intracellular pools of natural nucleosides, particularly deoxycytidine triphosphate (dCTP), play a crucial role in cytarabine's mechanism of action and resistance. High levels of dCTP can compete with ara-CTP for incorporation into DNA and can also inhibit deoxycytidine kinase through a feedback mechanism, thereby reducing the activation of cytarabine. mdpi.com Strategies aimed at depleting these competing nucleotide pools can enhance the efficacy of cytarabine.
CTP Synthase (CTPS) is a key enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides. Inhibition of CTPS can lead to the depletion of both CTP and dCTP pools. mdpi.com This reduction in dCTP levels can, in turn, increase the sensitivity of cancer cells to cytarabine. mdpi.com The pyrimidine analog cyclopentenyl cytosine (CPEC) is an inhibitor of CTPS and has been shown to be effective in promoting the incorporation of cytidine (B196190) analogs like cytarabine into DNA. nih.gov
Ribonucleotide Reductase (RNR) is the rate-limiting enzyme for the production of all four deoxyribonucleotides required for DNA synthesis. Inhibition of RNR leads to a decrease in the intracellular dNTP pools, including dCTP. This depletion of dCTP enhances the phosphorylation of cytarabine by reducing the feedback inhibition of deoxycytidine kinase and also increases the incorporation of ara-CTP into DNA due to reduced competition. mdpi.com Clinically used inhibitors of RNR, such as gemcitabine (B846) and hydroxyurea, have been reported to overcome resistance to cytarabine. nih.govembopress.org This effect is mediated by an allosteric reduction of SAMHD1 ara-CTPase activity due to dNTP pool imbalances. embopress.org
The net intracellular concentration of ara-CTP is determined by the balance between its formation through phosphorylation and its degradation, as well as the efficiency of cytarabine uptake into the cell.
The influx of cytarabine into cells is primarily mediated by nucleoside transporters, with the human equilibrative nucleoside transporter 1 (hENT1) being a key player. nih.gov Reduced expression or function of hENT1 is a known mechanism of cytarabine resistance. ovid.com Therefore, agents that can modulate the expression or activity of these transporters could potentially overcome this form of resistance. For instance, the expression of hENT1 can be regulated by the hypoxia-inducible factor 1 (Hif-1). nih.gov
Furthermore, the intracellular retention of ara-CTP is a critical determinant of its cytotoxic effect. nih.gov Efflux of cytarabine from cancer cells can be mediated by ATP-binding cassette (ABC) transporters, such as MRP4, MRP5, and MRP8. nih.gov Modulating the activity of these efflux pumps could lead to higher intracellular drug concentrations.
Development of Novel Cytarabine Analogues and Prodrugs
To circumvent the limitations of conventional cytarabine, including its rapid metabolism and development of resistance, significant efforts have been directed towards the development of novel analogues and prodrugs.
A key principle in the design of cytarabine prodrugs is to modify the parent molecule in a way that enhances its stability, improves its cellular uptake, and facilitates its conversion to the active triphosphate form. chapman.edu Prodrugs are often designed to be more lipophilic than the parent drug, allowing them to cross cell membranes more readily, independent of nucleoside transporters. chapman.edu
Modifications are typically made at the 4-amino group of the cytosine base or the 5'-hydroxyl group of the arabinose sugar. chapman.edu Alterations at the 4-N position can protect the drug from deamination by cytidine deaminase, a major pathway of cytarabine inactivation. chapman.edu Modifications at the 5'-hydroxyl group can facilitate intracellular delivery and subsequent phosphorylation. chapman.edu
One such novel prodrug is BST-236 (aspacytarabine), which is designed to deliver high doses of cytarabine to target cells while minimizing systemic exposure to the free drug. nih.gov
Conjugating fatty acids to cytarabine is a prominent strategy to increase its lipophilicity. nih.gov These lipophilic derivatives can more easily penetrate cell membranes and may be less susceptible to enzymatic degradation. researchgate.net
Elacytarabine (B9605) (CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine. drugbank.com This prodrug is converted intracellularly to cytarabine triphosphate. drugbank.com A key advantage of elacytarabine is its ability to enter cells independently of the hENT1 transporter, thereby circumventing a common mechanism of cytarabine resistance. ovid.comclinicaltrialsarena.com Compared to cytarabine, elacytarabine exhibits increased cellular uptake and retention, leading to higher levels of ara-CTP. drugbank.com
Another rationally designed fatty acid conjugate is PA-Ara, where palmitic acid is conjugated to cytarabine. This modification significantly improves the oil/water partition coefficient and protects the active 4-amino group from deamination. nih.gov In preclinical studies, PA-Ara demonstrated significantly stronger antiproliferation activities than cytarabine in leukemia cell lines. nih.govresearchgate.net
| Compound | Description | Key Feature/Mechanism | Reference |
|---|---|---|---|
| Elacytarabine (CP-4055) | 5'-elaidic acid ester of cytarabine | Enters cells independent of hENT1 transporter, increased cellular uptake and retention | ovid.comdrugbank.com |
| PA-Ara | Palmitic acid conjugate of cytarabine | Improved lipophilicity, protection from deamination, enhanced antiproliferative activity | nih.gov |
| BST-236 (Aspacytarabine) | Novel cytarabine prodrug | Delivers high-dose cytarabine to target cells with reduced systemic exposure | nih.gov |
Phosphate (B84403) Derivatives to Bypass Rate-Limiting Phosphorylation
The phosphorylation of cytarabine to its monophosphate form by deoxycytidine kinase (dCK) is a critical and often rate-limiting step in its activation. Reduced dCK activity is a common mechanism of cytarabine resistance. To circumvent this, phosphate derivatives of cytarabine, also known as pronucleotides, have been developed. These molecules are designed to release cytarabine monophosphate (ara-CMP) intracellularly, thereby bypassing the need for the initial phosphorylation step catalyzed by dCK.
One such approach involves lipid-phosphate conjugates, where a lipid moiety is attached to the phosphate group of ara-CMP. This modification enhances the cell membrane permeability of the pronucleotide, allowing it to enter the cell more efficiently than cytarabine itself. Once inside the cell, the lipid group is cleaved by intracellular enzymes, releasing ara-CMP, which can then be further phosphorylated to the active ara-CTP.
| Derivative Type | Mechanism of Action | Advantage in Overcoming Resistance |
| Lipid-Phosphate Conjugates | Bypasses dCK-mediated phosphorylation by delivering ara-CMP directly into the cell. | Overcomes resistance due to decreased or absent dCK activity. |
| Phosphoramidate Protides | Intracellular cleavage by phosphoramidases releases ara-CMP. | Circumvents the initial phosphorylation step, a common site of resistance. |
Amino Acid and Peptide Conjugates
Conjugating cytarabine to amino acids or peptides is another strategy to enhance its uptake and overcome resistance. These conjugates can utilize amino acid and peptide transporters that are often overexpressed on the surface of cancer cells. This targeted delivery can increase the intracellular concentration of cytarabine, even in cells with reduced nucleoside transporter expression, which is another mechanism of resistance.
A study by Liu et al. synthesized a series of fatty acid-amino acid conjugates of cytarabine and evaluated their antitumor activities. nih.gov The conjugation was intended to improve the lipophilicity and bioavailability of cytarabine. nih.gov The biological activity of these conjugates indicated that both lipophilicity and bioavailability were enhanced upon conjugation. nih.gov
| Conjugate Type | Transporter Utilized | Advantage in Overcoming Resistance |
| Amino Acid Conjugates | Amino acid transporters (e.g., LAT1) | Increased intracellular drug concentration, bypassing deficient nucleoside transporters. |
| Peptide Conjugates | Peptide transporters (e.g., PEPT1/2) | Enhanced cellular uptake and targeted delivery to cancer cells overexpressing these transporters. |
Self-Assembled Nanoparticles and Advanced Delivery Systems
Nanotechnology offers promising avenues to overcome cytarabine resistance by improving its pharmacokinetic profile and enabling targeted delivery. Various nanoparticle formulations have been developed to encapsulate cytarabine, protecting it from premature degradation and facilitating its accumulation in tumor tissues.
Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) are vesicular systems that can encapsulate hydrophilic drugs like cytarabine. These nanoparticles can fuse with the cell membrane to release their payload directly into the cytoplasm, bypassing membrane transporters. DepoCyt®, a liposomal formulation of cytarabine, is an example of a sustained-release formulation.
Polymer-Based Nanoparticles: Polymeric nanoparticles, micelles, and dendrimers offer versatile platforms for cytarabine delivery. nih.gov These systems can be engineered for controlled drug release and can be surface-modified with targeting ligands to enhance their specificity for cancer cells. nih.gov For instance, copolymers of N-(2-hydroxypropyl)methacrylamide (HPMA) have been used to create polymer conjugates of cytarabine designed for controlled release within leukemia cells. nih.govnih.govresearchgate.net
Self-Assembled Nanoparticles: In this approach, cytarabine derivatives are synthesized to self-assemble into nanoparticles. For example, a mercaptopropionic acid-substituted derivative of cytarabine was used to create smart nanoparticles that also co-loaded the BCL2 inhibitor venetoclax. nih.gov These nanoparticles showed redox-responsive drug release and rapid uptake by leukemia cells. nih.gov
| Delivery System | Key Features | Advantage in Overcoming Resistance |
| Liposomes | Encapsulate cytarabine, sustained release. | Bypasses nucleoside transporters, protects from enzymatic degradation. |
| Polymeric Nanoparticles | High stability, biocompatibility, tunable release. nih.gov | Controlled drug release, improved stability, and enhanced targeting capabilities. nih.gov |
| Self-Assembled Nanoparticles | Drug derivatives self-organize into nanostructures. | Can offer high drug loading and stimuli-responsive release. |
Targeting Resistance Pathways through Molecular Intervention
In addition to developing new drug formulations, another approach to combat cytarabine resistance is to directly target the cellular pathways that contribute to it. This involves modulating the expression of key proteins or inhibiting the enzymes responsible for drug inactivation and DNA repair.
Modulating Nucleoside Transporter Expression
The uptake of cytarabine into cancer cells is primarily mediated by the human equilibrative nucleoside transporter 1 (hENT1). Reduced expression of hENT1 is a significant factor in cytarabine resistance. nih.gov Strategies to modulate hENT1 expression or function are therefore of great interest.
Research has shown a significant correlation between hENT1 mRNA expression and cytarabine sensitivity in childhood acute myeloid leukemia (AML). nih.gov Patients with resistant AML in vitro had significantly lower hENT1 mRNA levels. nih.gov While direct clinical methods to upregulate hENT1 are still under investigation, some preclinical studies have explored the use of agents that can influence its expression.
Inhibitors of Cytarabine Inactivating Enzymes
Once inside the cell, cytarabine can be inactivated by the enzyme cytidine deaminase (CDA), which converts it to the inactive metabolite uracil (B121893) arabinoside. nih.govnih.gov High levels of CDA are associated with cytarabine resistance. nih.govnih.gov
Tetrahydrouridine (THU) is a potent inhibitor of CDA. patsnap.comnih.govplos.org Co-administration of THU with cytarabine has been shown to increase the plasma concentration and intracellular levels of the active drug, thereby enhancing its cytotoxic effects. patsnap.com Clinical trials have explored the combination of THU with other nucleoside analogs like decitabine (B1684300) to overcome CDA-mediated resistance. nih.gov
| Enzyme | Inhibitor | Mechanism of Action |
| Cytidine Deaminase (CDA) | Tetrahydrouridine (THU) | Prevents the deamination and inactivation of cytarabine. patsnap.com |
| 5'-Nucleotidase (5'-NT) | - | Dephosphorylates ara-CMP, preventing its conversion to the active triphosphate form. |
Strategies for DNA Repair Pathway Sensitization
The cytotoxic effect of ara-CTP is primarily due to its incorporation into DNA, which leads to chain termination and the activation of DNA damage response pathways. nih.gov Enhanced DNA repair capacity can contribute to cytarabine resistance by removing the incorporated drug and repairing the DNA damage. nih.gov Therefore, inhibiting key DNA repair enzymes can sensitize cancer cells to cytarabine.
One of the key mechanisms of cytarabine's action is the inhibition of DNA polymerases, which interferes with DNA synthesis and repair. nih.gov Furthermore, ara-CTP has been shown to inhibit DNA ligase, an enzyme crucial for ligating DNA fragments during replication and repair. nih.gov The inhibition of DNA ligase activity by ara-CTP is thought to contribute to its cytotoxicity. nih.gov Combining cytarabine with inhibitors of other DNA repair pathways, such as those involving PARP or ATM/ATR kinases, is an area of active investigation to enhance its therapeutic efficacy. nih.govebrary.net
| DNA Repair Pathway | Target Enzyme | Strategy for Sensitization |
| Base Excision Repair | DNA Polymerase β | Cytarabine triphosphate itself inhibits DNA polymerases. |
| DNA Ligation | DNA Ligase | Ara-CTP inhibits the formation of the ligase-adenylate complex. nih.gov |
| Double-Strand Break Repair | PARP, ATM, ATR | Combination with specific inhibitors to prevent the repair of cytarabine-induced DNA damage. |
Advanced Research Methodologies for Investigating Cytarabine Triphosphate
In Vitro Cellular Models for Mechanistic Studies
In vitro human cell line models are indispensable for conducting pharmacogenomic studies and elucidating the molecular mechanisms of Ara-CTP. mdpi.com These models provide controlled, reproducible systems to study drug effects on a cellular level.
Leukemia cell lines, such as K562, U937, MV4-11, and THP-1, are commonly used to study the biochemical modulation of Ara-CTP and its cytotoxic effects. nih.govamegroups.org For instance, studies using these cell lines have demonstrated that low doses of cytarabine (B982) can induce differentiation in acute myeloid leukemia (AML) cells, a process dependent on the activation of the checkpoint kinase Chk1. Current time information in पटना डिवीजन, IN. These models are also crucial for investigating mechanisms of drug resistance. For example, by transducing HEK293 cells to overexpress the enzyme cytidine (B196190) deaminase (CDA), researchers can confirm CDA's role in conferring resistance to cytarabine. amegroups.org
In addition to cancer cell lines, Epstein-Barr virus (EBV)-transformed lymphoblastoid cell lines (LCLs) serve as a powerful model system. mdpi.com LCLs are particularly useful for functionally characterizing how germline genetic variations affect drug response and toxicity, bridging the gap between genetic association studies and clinical outcomes. mdpi.com
Complex in vitro models (CIVMs), which incorporate multicellular environments in a three-dimensional (3D) structure, are emerging as a way to better mimic in vivo conditions. elifesciences.org These models, including patient-derived organoids (PDOs), can more accurately reflect the complexity of a patient's tumor and its response to therapy. elifesciences.org
Table 1: Examples of In Vitro Cellular Models in Cytarabine Research
| Model Type | Cell Line Examples | Research Application |
|---|---|---|
| Leukemia Cell Lines | U937, K562, AML cell lines | Studying cell cycle arrest, differentiation, apoptosis, and resistance mechanisms. nih.govCurrent time information in पटना डिवीजन, IN. |
| Transformed Cell Lines | HEK293 | Investigating specific gene functions, such as CDA-mediated resistance. amegroups.org |
| Lymphoblastoid Cell Lines (LCLs) | HapMap LCLs | Assessing the impact of germline genetic variation on drug cytotoxicity. mdpi.com |
| Complex In Vitro Models (CIVMs) | Patient-Derived Organoids (PDOs) | Replicating patient-specific tumor microenvironments for enhanced predictive validity. elifesciences.org |
Biochemical Assays for Enzyme Kinetics and Inhibition
The intracellular concentration and efficacy of Ara-CTP are governed by a delicate balance of activating and deactivating enzymes. nih.govmdpi.com Biochemical assays are essential for studying the kinetics of these enzymes and how their inhibition can modulate Ara-CTP levels.
The primary activating enzyme is deoxycytidine kinase (DCK), which performs the rate-limiting first phosphorylation of cytarabine. mdpi.com Conversely, enzymes like cytidine deaminase (CDA) and 5'-nucleotidases (NT5) inactivate cytarabine or its phosphorylated forms. nih.govmdpi.com The balance between the kinase (DCK) and deaminase (CDA) activities is a critical determinant of drug sensitivity. wiley.com
Assays to measure the activity of these enzymes are fundamental. For example, researchers can monitor the conversion of radiolabeled cytarabine to Ara-CMP to determine DCK activity. Similarly, CDA activity can be assessed by measuring the conversion of cytarabine to its inactive metabolite, uracil (B121893) arabinoside. Clonogenic assays are widely used to determine the ultimate cytotoxic effect of modulating these enzyme activities, measuring the ability of single cells to form colonies after drug exposure. nih.gov These assays were used to demonstrate that combining clofarabine (B1669196) with cytarabine leads to synergistic killing of myeloid leukemia cells by increasing Ara-CTP accumulation. nih.gov
Table 2: Key Enzymes in Cytarabine Metabolism and Relevant Assays
| Enzyme | Role in Metabolism | Type of Assay | Purpose |
|---|---|---|---|
| Deoxycytidine Kinase (DCK) | Activation (Rate-limiting) | Radiometric Assay, Kinase Activity Assay | Quantify the phosphorylation of cytarabine to Ara-CMP. mdpi.comwiley.com |
| Cytidine Deaminase (CDA) | Inactivation | Spectrophotometric Assay | Measure the deamination of cytarabine to uracil arabinoside. wiley.com |
| 5'-Nucleotidases (e.g., NT5C2) | Inactivation | Phosphatase Activity Assay | Determine the dephosphorylation of Ara-CMP. mdpi.comwiley.com |
| DNA Polymerase | Target Enzyme | Polymerase Inhibition Assay | Assess the inhibition of DNA synthesis by Ara-CTP. patsnap.com |
Molecular Biology Techniques for Gene and Protein Expression Analysis
The expression levels of genes involved in cytarabine transport and metabolism are significant predictors of clinical response. nih.gov Molecular biology techniques are used to quantify the mRNA and protein levels of these key players.
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a standard method to measure the mRNA expression of specific genes. nih.gov Studies have used RT-qPCR to show that higher expression of the activating enzyme DCK and the nucleoside transporter ENT1 (gene SLC29A1), coupled with lower expression of the inactivating enzyme CDA, correlates with increased sensitivity to cytarabine in AML patient samples. nih.govubc.ca
For a broader, genome-wide perspective, microarray analysis and RNA sequencing (RNA-Seq) are employed. Current time information in पटना डिवीजन, IN.ubc.ca These techniques can identify comprehensive gene expression signatures that predict cytarabine response. rcsb.org For instance, microarray analyses have been performed on AML patient samples to identify genes differentially expressed between cytarabine-sensitive and resistant groups, revealing pathways related to PI3K/AKT/mTOR signaling and cell cycle regulation. ubc.carcsb.org Gene set enrichment analysis further helps to interpret these large datasets by identifying biologically relevant pathways. Current time information in पटना डिवीजन, IN.rcsb.org
Analytical Chemistry Techniques for Metabolite Quantification
Quantifying the intracellular concentration of Ara-CTP is crucial, as it directly relates to the drug's cytotoxic potential. medchemexpress.comnih.gov Advanced analytical chemistry techniques, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), are the gold standard for this purpose. nih.govspandidos-publications.com
These methods offer high sensitivity and specificity, allowing for the precise measurement of cytarabine and its metabolites in complex biological matrices like plasma, urine, or cell extracts. nih.govspandidos-publications.comnih.gov A key challenge in quantifying cytarabine is its separation from the endogenous and isobaric compound, cytidine. nih.gov Specialized chromatographic techniques, such as those using high-strength silica (B1680970) T3 columns, have been developed to achieve this separation effectively. nih.gov
Mass spectrometers, often triple quadrupole instruments equipped with an electrospray ionization (ESI) source, are used for detection. nih.govspandidos-publications.com By operating in multiple reaction monitoring (MRM) mode, the instrument can selectively detect the specific mass transition of the parent ion to a fragment ion for cytarabine, ensuring accurate quantification even at sub-nanogram per milliliter levels. nih.govspandidos-publications.comnih.gov
Table 3: HPLC-MS/MS Parameters for Cytarabine Quantification
| Parameter | Description | Example Value | Reference |
|---|---|---|---|
| Chromatography | HPLC column used for separation | Poroshell 120 EC-C18 | spandidos-publications.com |
| Mobile Phase | Solvents used to carry the sample through the column | Acetonitrile and 0.5% formic acid | spandidos-publications.com |
| Ionization Mode | Method to generate ions for MS analysis | Positive Electrospray Ionization (ESI) | spandidos-publications.comnih.gov |
| Detection Mode | Mass spectrometry method for quantification | Multiple Reaction Monitoring (MRM) | spandidos-publications.com |
| MRM Transition | Specific mass-to-charge ratio (m/z) transition monitored | m/z 244.0 > 112.0 for Cytarabine | spandidos-publications.comnih.gov |
Cell Cycle Analysis and DNA Synthesis Assays
Since Ara-CTP's primary mechanism of action is the inhibition of DNA synthesis, which occurs during the S-phase of the cell cycle, assays that measure these processes are fundamental to its study. drugbank.comCurrent time information in पटना डिवीजन, IN.
Flow cytometry is a cornerstone technique for cell cycle analysis. mdpi.com Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). patsnap.comCurrent time information in पटना डिवीजन, IN. The fluorescence intensity of individual cells is then measured, allowing the cell population to be resolved into G0/G1, S, and G2/M phases based on DNA content. mdpi.com Studies have used this method to show that cytarabine induces a marked increase in the proportion of cells in the S-phase, consistent with a block in DNA replication. Current time information in पटना डिवीजन, IN.
To measure DNA synthesis directly, researchers use assays that detect the incorporation of synthetic nucleoside analogs into newly synthesized DNA. patsnap.com The 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assays are common examples. patsnap.comresearchgate.net Cells are incubated with BrdU or EdU, which are incorporated into replicating DNA. Incorporated BrdU is then detected using specific antibodies, while EdU is detected via a "click" chemistry reaction, offering a highly sensitive measure of proliferative activity. patsnap.comresearchgate.net
In Vivo Preclinical Models for Mechanistic Investigation
To understand the mechanistic effects of Ara-CTP in a whole-organism context, researchers rely on in vivo preclinical models, most notably patient-derived xenografts (PDXs). mdpi.comnih.gov PDX models involve implanting fresh tumor samples from a patient directly into immunodeficient mice. spandidos-publications.comnih.gov These models are high-fidelity tools that retain the biological and genetic characteristics of the original human tumor, including its heterogeneity and drug response profile. amegroups.orgnih.gov
In leukemia research, PDX models are established by injecting patient AML cells into mice via various routes, including intratibial (i.t.), intrasplenic (i.s.), or subcutaneous (s.c.) injection. mdpi.com These models have been instrumental in studying cytarabine sensitivity and resistance. For example, studies have shown that while cytarabine can be effective in PDX models, the degree of sensitivity is specific to the individual patient's tumor and can be influenced by the site of implantation. mdpi.com PDX models are also crucial for uncovering mechanisms of drug resistance by allowing researchers to observe how leukemia cell populations evolve under the selective pressure of cytarabine treatment. nih.gov
Structural Biology Approaches to Enzyme-Drug Interactions
Structural biology techniques provide atomic-level insights into how Ara-CTP interacts with its molecular targets, primarily DNA polymerase. patsnap.comresearchgate.net Understanding these interactions is key to rational drug design and to comprehending the mechanisms of both drug action and resistance.
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the principal methods used to determine the three-dimensional structures of macromolecules. elifesciences.orgwiley.com Recently, high-resolution crystal structures of human translesion synthesis (TLS) DNA polymerase η have been solved in complex with a DNA template containing an incorporated cytarabine (AraC) residue. researchgate.net These structures reveal how the polymerase accommodates the local perturbation caused by the arabinose sugar of AraC. The analysis showed that the enzyme can maintain a reaction-ready active site for inserting both correct (G) and incorrect (A) nucleotides opposite the AraC, providing a structural basis for the mutagenicity observed in relapsed AML patients following cytarabine therapy. researchgate.net
These structural studies can also elucidate interactions with other enzymes. For example, crystal structures of E. coli CTP synthase in complex with cytarabine analogues have revealed how these inhibitors bind and exploit a conserved hydrophobic pocket within the enzyme. nih.gov Such detailed structural information is invaluable for designing next-generation nucleoside analogs with improved efficacy. nih.govresearchgate.net
Table 4: Mentioned Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| 5-bromo-2'-deoxyuridine | BrdU |
| 5-ethynyl-2'-deoxyuridine | EdU |
| Acetonitrile | - |
| Clofarabine | - |
| Cytarabine | Ara-C, Cytosine Arabinoside |
| Cytarabine triphosphate | Ara-CTP |
| Cytidine | - |
| Cytidine deaminase | CDA |
| Deoxycytidine kinase | DCK |
| Formic acid | - |
| Propidium iodide | PI |
Emerging Research Directions and Unanswered Questions in Cytarabine Triphosphate Biology
Elucidating Uncharacterized Molecular Interactions
The canonical action of Ara-CTP involves its incorporation into DNA and the subsequent inhibition of DNA polymerases. patsnap.comselleckchem.com However, ongoing research is focused on identifying other potential molecular targets and interactions that may contribute to its cytotoxic effects. It is hypothesized that Ara-CTP or its metabolites could interact with other cellular proteins beyond the replication fork, potentially influencing pathways not directly related to DNA synthesis. The identification of novel protein binding partners for Ara-CTP could unveil unforeseen mechanisms of action and provide new avenues for therapeutic intervention.
Systems Biology Approaches to Cytarabine (B982) Triphosphate Metabolism and Action
A systems-level understanding of Ara-CTP's journey within the cell is a key area of emerging research. This involves integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, to construct comprehensive models of cytarabine metabolism and its downstream effects. mdpi.com Such models can help to predict how genetic variations in metabolic enzymes or transporters influence intracellular Ara-CTP levels and, consequently, treatment outcomes. nih.gov Furthermore, systems biology can shed light on the complex interplay between Ara-CTP-induced stress and other cellular processes, such as cell cycle control and apoptosis, providing a more holistic view of its mechanism of action. nih.gov
Investigating Chromatin Regulation and Epigenetic Influences
The influence of chromatin structure and epigenetic modifications on the action of Ara-CTP is a rapidly developing field of investigation. It is known that epigenetic drugs can alter the sensitivity of cancer cells to cytarabine. researchgate.net Research is now delving into how the accessibility of DNA, as dictated by chromatin condensation and histone modifications, affects the incorporation of Ara-CTP. Moreover, studies are exploring whether Ara-CTP itself can induce epigenetic changes, thereby altering gene expression patterns that contribute to its cytotoxic effects. DNA methylation, for instance, has been shown to regulate the expression of transporters involved in cytarabine uptake, and pretreatment with hypomethylating agents can increase cellular sensitivity to the drug. researchgate.netnih.gov
Role of Arabinosyl Nucleotides in Cellular Signaling Pathways
Beyond their role as building blocks for DNA, nucleotides are increasingly recognized as important signaling molecules. An emerging area of research is investigating whether arabinosyl nucleotides, including Ara-CTP, can modulate cellular signaling pathways. It is plausible that the accumulation of these unnatural nucleotides could be sensed by the cell, triggering specific stress response pathways. For example, studies have shown that the accumulation of other arabinosyl nucleosides can modulate the metabolism of cytarabine. elsevierpure.comnih.gov Understanding how Ara-CTP perturbs these signaling networks could reveal novel mechanisms of action and resistance.
Predictive Biomarkers at the Molecular Level for Response and Resistance
A major challenge in cytarabine therapy is the significant inter-individual variability in patient response. nih.gov A key research focus is the identification of robust molecular biomarkers that can predict treatment efficacy and resistance. This extends beyond the expression levels of key metabolic enzymes to include genetic polymorphisms, gene expression signatures, and epigenetic markers. nih.govelsevierpure.comnih.gov For example, studies have identified gene expression profiles associated with favorable responses to cytarabine, including genes involved in signaling pathways like PI3K/PTEN/AKT/mTOR. nih.govelsevierpure.com Furthermore, the ratio of intracellular Ara-CTP to the endogenous nucleotide dCTP is being explored as a predictive marker. mdpi.com The development of such biomarkers is crucial for personalizing cytarabine therapy and improving patient outcomes. nih.gov
Table 1: Potential Molecular Biomarkers for Cytarabine Triphosphate Response and Resistance
| Biomarker Category | Specific Examples | Implication for Ara-CTP |
| Gene Expression | High expression of deoxycytidine kinase (DCK) | Increased formation of Ara-CTP, potential for better response. mdpi.com |
| Low expression of cytidine (B196190) deaminase (CDA) | Decreased inactivation of cytarabine, potentially leading to higher Ara-CTP levels. nih.gov | |
| Genes in PI3K/PTEN/AKT/mTOR signaling | Association with therapeutically beneficial patterns of response. nih.govelsevierpure.com | |
| Cytokine-related genes (e.g., BCL3, OAS3, RELB) | Dysregulation associated with cytarabine resistance. iiarjournals.org | |
| Genetic Mutations | Deletions or inactivating mutations in DCK | Reduced Ara-CTP formation, leading to resistance. nih.govresearchgate.net |
| Mutations in nucleoside transporters (e.g., hENT1/SLC29A1) | Impaired uptake of cytarabine, resulting in resistance. aacrjournals.org | |
| Epigenetic Marks | Methylation of the SLC22A4 (OCTN1) promoter | Repression of the transporter, leading to decreased cytarabine uptake and resistance. researchgate.netnih.gov |
| Metabolite Ratios | Ara-CTP / dCTP ratio | Higher ratio suggests a greater likelihood of Ara-CTP incorporation into DNA and therapeutic efficacy. mdpi.com |
Exploring Synergistic Mechanisms with Novel Molecularly Targeted Agents
To enhance the efficacy of cytarabine and overcome resistance, researchers are actively investigating synergistic combinations with novel molecularly targeted agents. nih.gov This involves pairing cytarabine with drugs that inhibit specific cellular pathways that are either essential for the survival of cancer cells or are involved in the response to DNA damage. For example, inhibitors of the ATR protein, which is involved in the DNA damage response, have been shown to synergistically enhance the effects of cytarabine. nih.gov Similarly, combining cytarabine with agents that target metabolic vulnerabilities or anti-apoptotic proteins is a promising strategy. frontiersin.orgnih.gov Understanding the molecular basis of these synergistic interactions is crucial for the rational design of more effective combination therapies.
Table 2: Examples of Synergistic Combinations with Cytarabine
| Targeted Agent Class | Specific Example | Rationale for Synergy |
| WEE1 Inhibitors | Adavosertib | Overcomes chemoresistance by targeting the G2-M checkpoint. nih.gov |
| ATR Inhibitors | AZ20, AZD6738 | Cooperatively induces DNA replication stress and abrogates cell cycle checkpoints. nih.gov |
| BCL-2 Inhibitors | Venetoclax | Targets anti-apoptotic pathways, enhancing cell death. frontiersin.org |
| Hypomethylating Agents | Azacitidine, Decitabine (B1684300) | Increases expression of nucleoside transporters, enhancing cytarabine uptake. researchgate.net |
| Ribonucleotide Reductase Inhibitors | Hydroxyurea | Depletes dCTP pools, increasing the competitive advantage of Ara-CTP. nih.gov |
| PARP Inhibitors | Not specified | Targets DNA repair pathways, potentially increasing sensitivity to cytarabine-induced DNA damage. nih.gov |
Q & A
Basic: What experimental methods are recommended to quantify intracellular Ara-CTP levels in leukemia cells?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Optimize sample preparation (e.g., cell lysis with ice-cold methanol, centrifugation to remove debris) and use isotopically labeled Ara-CTP as an internal standard for calibration .
- Validation: Ensure linearity (1–100 µM range), precision (CV <15%), and recovery rates (>90%) using spiked cell lysates .
- Data Normalization: Normalize Ara-CTP concentrations to cellular protein content or cell count to account for variability in sample size .
Basic: How does Ara-CTP inhibit DNA synthesis, and what assays confirm its competitive inhibition mechanism?
Methodological Answer:
- Mechanism: Ara-CTP competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerase, leading to chain termination. Use radiolabeled thymidine incorporation assays to measure DNA synthesis inhibition .
- Competitive Inhibition Assays: Perform kinetic studies with varying dCTP concentrations; calculate Ki values using Lineweaver-Burk plots to confirm Ara-CTP’s competitive binding .
Advanced: How to design a study correlating intracellular Ara-CTP levels with clinical outcomes in AML patients?
Methodological Answer:
- Cohort Selection: Stratify patients by treatment regimen (e.g., high-dose vs. low-dose cytarabine) and disease risk (e.g., ELN 2022 criteria) .
- Endpoint Integration: Measure Ara-CTP levels in bone marrow blasts at diagnosis and link to outcomes (e.g., minimal residual disease [MRD], event-free survival [EFS]) using Cox regression models .
- Pharmacogenomic Analysis: Include gene expression profiling (e.g., RNA-seq) of transporters (e.g., hENT1) and metabolic enzymes (e.g., deoxycytidine kinase) to identify predictive biomarkers .
Advanced: How to resolve contradictions in studies reporting Ara-CTP’s predictive value for cytarabine chemosensitivity?
Methodological Answer:
- Stratified Analysis: Subgroup patients by genetic mutations (e.g., FLT3-ITD, TP53) or prior treatment history to identify confounding variables .
- Meta-Analysis: Pool data from independent cohorts (e.g., AML97 and AML02 trials) and apply multivariate models adjusting for covariates like age, cytarabine dosage, and MRD status .
- Statistical Frameworks: Use the PROMISE (Projection onto the Most Interesting Statistical Evidence) method to prioritize genes or pathways with therapeutic relevance .
Advanced: What mechanistic rationale supports combining methotrexate (MTX) with cytarabine to enhance Ara-CTP cytotoxicity?
Methodological Answer:
- Sequential Timing: Administer MTX first to synchronize cells in S-phase, followed by cytarabine to maximize Ara-CTP incorporation during DNA synthesis .
- Pharmacodynamic Synergy: Quantify Ara-CTP accumulation via LC-MS in MTX-pretreated cells and correlate with apoptosis markers (e.g., caspase-3 activation) .
- In Vivo Validation: Use xenograft models to compare tumor regression rates in MTX-cytarabine combination vs. monotherapy arms .
Basic: What cell models are optimal for studying Ara-CTP metabolism and resistance mechanisms?
Methodological Answer:
- Primary Leukemia Blasts: Isolate cells from AML patient bone marrow and culture in cytokine-supplemented media to preserve native metabolic profiles .
- Resistance Induction: Expose cell lines (e.g., HL-60) to incremental cytarabine doses over 6–12 months; validate resistance via IC50 shifts and reduced Ara-CTP accumulation .
Advanced: How to integrate transcriptomic data with Ara-CTP pharmacokinetics to identify resistance-associated genes?
Methodological Answer:
- Multi-Omics Workflow:
- Perform RNA-seq on diagnostic blasts and cluster samples by Ara-CTP levels (high vs. low) .
- Apply weighted gene co-expression network analysis (WGCNA) to identify modules enriched in nucleotide metabolism or DNA repair pathways .
- Validate candidates (e.g., SAMHD1) via CRISPR knockout and measure Ara-CTP accumulation changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
